3-[(2,4-dichlorophenyl)methylsulfanyl]-5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole
Overview
Description
3-[(2,4-dichlorophenyl)methylsulfanyl]-5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dichlorophenyl)methylsulfanyl]-5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.
Introduction of the Dichlorophenyl and Dimethoxyphenyl Groups: The dichlorophenyl and dimethoxyphenyl groups can be introduced through nucleophilic substitution reactions. For instance, the reaction of 2,4-dichlorobenzyl chloride with a suitable nucleophile can introduce the dichlorophenyl group.
Methylsulfanyl Group Addition: The methylsulfanyl group can be introduced through the reaction of the intermediate compound with methylthiol or a suitable methylsulfanyl reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-dichlorophenyl)methylsulfanyl]-5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl or dimethoxyphenyl groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
3-[(2,4-dichlorophenyl)methylsulfanyl]-5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its triazole structure, which is known for various therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,4-dichlorophenyl)methylsulfanyl]-5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl and dimethoxyphenyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole structure with various derivatives.
Fluconazole: A triazole antifungal agent with a similar core structure.
Itraconazole: Another triazole antifungal with a more complex structure.
Uniqueness
3-[(2,4-dichlorophenyl)methylsulfanyl]-5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other triazole derivatives. Its combination of dichlorophenyl, dimethoxyphenyl, and methylsulfanyl groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2S/c1-23-13-5-11(6-14(8-13)24-2)16-20-17(22-21-16)25-9-10-3-4-12(18)7-15(10)19/h3-8H,9H2,1-2H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISABKUQTDHPDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=NN2)SCC3=C(C=C(C=C3)Cl)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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